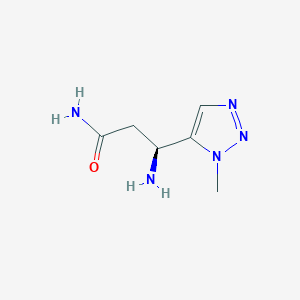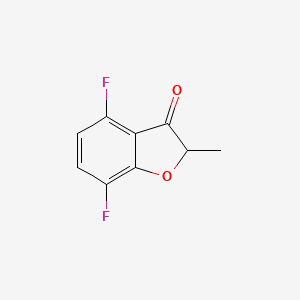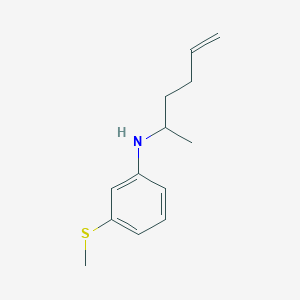
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline: is an organic compound with the molecular formula C13H19NS . It is characterized by the presence of an aniline group substituted with a hex-5-en-2-yl chain and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, hex-5-en-2-yl bromide, and methylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Procedure: Aniline is first reacted with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate to form N-(Hex-5-en-2-yl)aniline. This intermediate is then treated with methylthiol in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 0°C.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reaction temperature: 0°C to 25°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
- N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline
- N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline
- N-(Hex-5-en-2-yl)aniline
Comparison:
N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline: This compound has the methylsulfanyl group at the 2-position instead of the 3-position, leading to different chemical and physical properties.
N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline: The methylsulfanyl group is at the 4-position, which may affect its reactivity and interactions.
N-(Hex-5-en-2-yl)aniline: Lacks the methylsulfanyl group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3 |
InChI Key |
XDGOOAQASORDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




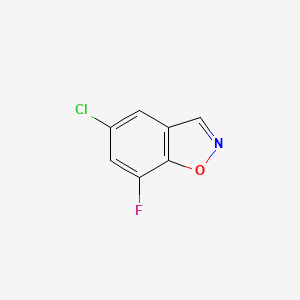
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)
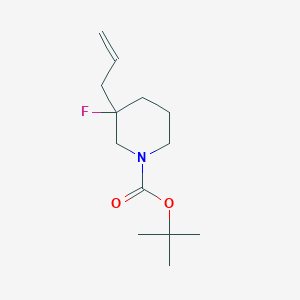
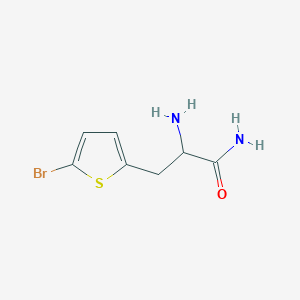
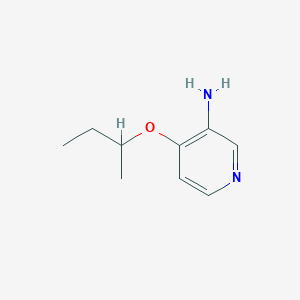
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)

